3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide
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Description
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide is a chemical compound with the molecular formula C13H14ClN3O4S . It has a molecular weight of 343.79 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H14ClN3O4S . The compound has a complex structure with several functional groups, including a chloro group, a sulfamoyl group, and an oxazole ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 343.79 . It is recommended to be stored at -20C for stability . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antimicrobial and Antifungal Applications
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide and its derivatives exhibit significant antimicrobial and antifungal properties. Studies have demonstrated the synthesis of various sulfonamide hybrids containing this compound, which showed promising activity against bacterial and fungal strains. Specifically, these compounds have been found to be effective against Gram-positive and Gram-negative bacteria, as well as various fungal strains, making them potential candidates for the development of new antimicrobial and antifungal agents. For instance, certain derivatives exhibited the best activity against tested bacteria and also showed moderate to significant antibacterial activity against one or more bacterial strains (Hussein, 2018) (Chohan & Shad, 2011).
Anticancer Applications
The compound and its derivatives have also been investigated for their anticancer properties. One study highlighted the synthesis and characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide, which showed high antiproliferative effects against certain tumor cells, particularly ECC-1 tumor cells. This indicates the potential of this compound in the development of anticancer therapies (Durgun et al., 2016).
Molecular Studies and Docking Analysis
Research involving this compound extends to molecular docking studies and quantum chemical calculations. These studies are crucial for understanding the interaction of the compound with biological targets and for evaluating its efficiency and potential as a therapeutic agent. Molecular docking studies and quantum chemical calculations based on density functional theory (DFT) have been performed to evaluate ligand efficiency and lipophilic ligand efficiency parameters, which are vital for drug design and development (Hussein, 2018).
Properties
IUPAC Name |
3-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-9-8-12(16-21-9)17-22(19,20)11-4-2-10(3-5-11)15-13(18)6-7-14/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJOHTYESZOZAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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